Salicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor to Salicylic Acid

Salicin is a prodrug, meaning it undergoes transformation in the body to produce an active compound. In the digestive system, salicin is broken down by enzymes into salicylic acid PubChem: , the active ingredient in aspirin. This discovery in the late 19th century laid the foundation for the development of aspirin, a widely used pain reliever and anti-inflammatory drug Wikipedia: .

Anti-inflammatory and Analgesic Properties

Research has explored salicin's potential anti-inflammatory and analgesic (pain-relieving) properties. Studies suggest that salicin after conversion to salicylic acid may help manage pain and inflammation similar to aspirin National Institutes of Health. However, the effectiveness of salicin compared to aspirin and potential side effects require further investigation Mount Sinai: .

Ongoing Research

Current scientific research on salicin is focused on understanding its mechanism of action, potential benefits, and safety profile. Some areas of exploration include:

- Comparative efficacy and safety: Studies are comparing the effectiveness of salicin with other pain relievers and anti-inflammatory drugs National Institutes of Health.

- Delivery methods: Research into alternative delivery methods for salicin, such as topical application, is ongoing National Center for Complementary and Integrative Health.

- Drug interactions: Investigating potential interactions between salicin and other medications is important for safe use National Institutes of Health.

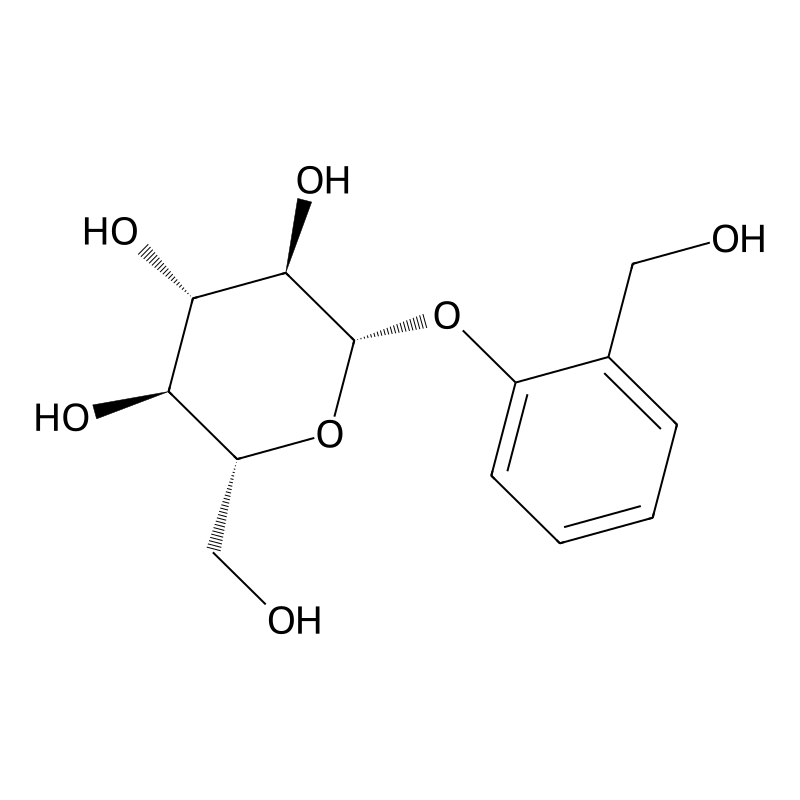

Salicin, also known as salicoside or delta-salicin, is classified as an aryl beta-D-glucoside. Its structure consists of salicyl alcohol with a beta-D-glucosyl residue replacing the phenolic hydrogen. The molecular formula of salicin is C₁₃H₁₈O₇, and it is recognized for its bitter taste and medicinal properties . Salicin serves as a prodrug that metabolizes into salicylic acid in the body, which is known for its anti-inflammatory and analgesic effects .

Salicin itself doesn't have a direct pain-relieving effect. Once ingested, it is converted to salicylic acid in the stomach and intestines []. Salicylic acid then inhibits the enzyme cyclooxygenase (COX), which plays a role in the production of inflammatory mediators like prostaglandins. By reducing prostaglandin levels, salicylic acid alleviates pain and inflammation [].

Salicin undergoes hydrolysis to yield beta-D-glucose and salicyl alcohol (saligenin). The latter can further oxidize to form salicylaldehyde and salicylate . The primary reaction can be summarized as follows:

Upon oxidation, salicyl alcohol can be converted into:

These reactions highlight salicin's role as a precursor to more biologically active compounds.

Salicin exhibits notable anti-inflammatory and analgesic properties. It acts similarly to salicylic acid, which is known for its effectiveness in treating pain and inflammation. Salicin is believed to be oxidized into salicylic acid within the human body, contributing to its therapeutic effects . Moreover, it has been studied for its potential role in antipyretic (fever-reducing) activities and as a non-narcotic analgesic .

Natural Sources

Salicin is predominantly extracted from the bark of willow trees (Salix species). The extraction process typically involves using polar solvents like boiling water or ethanol to isolate the compound effectively .

Chemical Synthesis

While primarily sourced from nature, salicin can also be synthesized chemically. The synthetic routes often involve glycosylation reactions where salicyl alcohol is reacted with glucose derivatives under acidic or enzymatic conditions to form the beta-D-glucoside linkage .

Salicin has various applications in medicine and pharmacology:

- Pain Relief: Utilized as an analgesic for conditions such as headaches and muscle pain.

- Anti-inflammatory Treatments: Employed in formulations targeting arthritis and other inflammatory disorders.

- Prodrug Development: Investigated for use in developing prodrugs that release active metabolites upon metabolism .

Studies indicate that salicin may interact with various biological pathways similar to those affected by salicylic acid. Its conversion into salicylic acid allows it to inhibit cyclooxygenase enzymes involved in prostaglandin synthesis, which plays a crucial role in inflammation and pain signaling . Understanding these interactions helps in optimizing therapeutic strategies involving salicin.

Several compounds share structural or functional similarities with salicin. Here are some notable examples:

| Compound | Structure Type | Key Properties |

|---|---|---|

| Salicylic Acid | Phenolic acid | Anti-inflammatory, analgesic |

| Aspirin (Acetylsalicylic Acid) | Acetylated derivative of salicylic acid | Non-steroidal anti-inflammatory drug |

| Methyl Salicylate | Ester of salicylic acid | Topical analgesic |

| Beta-D-Glucoside | Glycoside | Sugar derivative with various bioactivities |

Uniqueness of Salicin:

- Unlike aspirin, which is acetylated and has a more potent anti-inflammatory effect due to irreversible inhibition of cyclooxygenase enzymes, salicin provides a milder effect through its metabolic conversion to salicylic acid.

- Salicin's natural origin gives it an advantage in herbal medicine contexts where natural products are preferred over synthetic drugs.

Salicin possesses the molecular formula C₁₃H₁₈O₇ with a molecular weight of 286.2778 grams per mole [1] [2] [3]. The compound is systematically named as (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol according to International Union of Pure and Applied Chemistry nomenclature [1]. Salicin is classified as an aryl beta-D-glucoside, specifically representing salicyl alcohol in which the phenolic hydrogen has been replaced by a beta-D-glucosyl residue [1].

The molecular structure comprises two distinct moieties connected via a glycosidic linkage: beta-D-glucose and 2-hydroxybenzyl alcohol (salicyl alcohol) [4]. The glucose moiety contributes all five chiral carbon centers present in the molecule [4]. The chemical architecture encompasses seven oxygen atoms functioning as hydrogen bond acceptors and five hydroxyl groups serving as hydrogen bond donors [4]. Additionally, the molecule contains nine rotational bonds that control its conformational structure [4].

The stereochemical configuration follows the beta-1,1′-D-glycosidic bond pattern, with the glucose and salicyl alcohol moieties connected through this specific linkage [4]. The compound exhibits five defined stereocenters with absolute stereochemistry, as confirmed by multiple analytical sources [5]. The stereochemical designation follows the (2R,3S,4S,5R,6S) configuration for the glucopyranose ring system [1] [6] [5].

Physical Properties

Crystalline Characteristics and Appearance

Salicin crystallizes in the orthorhombic crystal system, appearing as white crystalline solids when isolated from aqueous solutions [7]. The crystalline material exhibits characteristic properties typical of glycoside compounds, with well-defined crystal faces and optical clarity [7]. The compound demonstrates light sensitivity and requires protection from direct illumination during storage and handling [8].

The density of crystalline salicin has been determined to be 1.434 grams per cubic centimeter under standard conditions [9] [8]. This relatively high density reflects the compact hydrogen-bonded crystal packing typical of polyhydroxy compounds. The crystalline structure is stabilized through extensive intermolecular hydrogen bonding networks involving the multiple hydroxyl groups present in both the glucose and phenolic moieties.

Melting Point and Thermal Stability

The melting point of salicin ranges from 199 to 202 degrees Celsius, indicating good thermal stability under moderate heating conditions [7] [10]. This relatively high melting point reflects the extensive hydrogen bonding present in the crystalline lattice, requiring substantial thermal energy to disrupt the intermolecular interactions.

Thermal analysis studies have investigated the stability of salicin under various temperature conditions [11]. The compound exhibits decomposition at elevated temperatures, with the glycosidic bond representing a particularly thermally labile site. Differential scanning calorimetry studies would provide detailed information about the thermal transitions, though specific enthalpy values for salicin's melting process have not been extensively documented in the literature.

Solubility Profile in Various Solvents

Salicin demonstrates significant solubility variations across different solvent systems, reflecting its amphiphilic nature with both hydrophilic and hydrophobic regions. In aqueous systems, the compound exhibits temperature-dependent solubility with 36 grams per liter at 15 degrees Celsius, increasing substantially to 250 grams per liter at 60 degrees Celsius [10] [8]. This marked temperature dependence indicates positive enthalpy of dissolution.

The solubility in alcoholic systems shows moderate values, with one gram of salicin dissolving in approximately 90 milliliters of ethanol at room temperature [7]. In more specialized organic solvents used for analytical purposes, salicin exhibits solubilities of approximately 3 milligrams per milliliter in ethanol, 20 milligrams per milliliter in dimethyl sulfoxide, and 30 milligrams per milliliter in dimethyl formamide [12]. For biological applications, phosphate-buffered saline at physiological pH 7.2 dissolves approximately 10 milligrams per milliliter of salicin [12].

Comprehensive solubility studies have examined salicin behavior in twelve different pure solvents and various binary solvent mixtures [13]. These investigations revealed cosolvency phenomena in certain mixed solvent systems, particularly in water-alcohol combinations where solubility maxima occur at specific composition ranges.

Optical Rotation and Chirality

Salicin exhibits significant optical activity due to its multiple chiral centers derived from the glucose moiety. The specific rotation [α]D25 ranges from -62 to -67 degrees when measured at a concentration of 3 grams per 100 milliliters in water [7]. Under different measurement conditions, specifically [α]D20 with a concentration of 0.6 grams per 100 milliliters in absolute alcohol, the optical rotation measures -45.6 degrees [7].

The substantial negative optical rotation values indicate strong levorotatory behavior, consistent with the D-configuration of the glucose portion and the overall molecular architecture [14]. The magnitude of optical rotation provides valuable information for compound identification and purity assessment. The temperature dependence of optical rotation measurements must be carefully controlled, as variations can significantly affect the observed values.

The chirality of salicin arises entirely from the beta-D-glucopyranose unit, which contributes five asymmetric carbon atoms to the overall molecular structure [4]. This high degree of chirality makes salicin an excellent substrate for studying stereospecific enzymatic reactions and chiral recognition phenomena.

Chemical Reactivity and Stability

Salicin demonstrates characteristic reactivity patterns consistent with phenolic glycosides, exhibiting stability under neutral and mildly basic conditions while showing susceptibility to acidic hydrolysis. The glycosidic bond represents the most chemically labile site in the molecule, undergoing cleavage under acidic conditions to yield beta-D-glucose and salicyl alcohol (saligenin) [9].

Hydrolytic stability studies have revealed that salicin reactivity reaches maximum levels in aqueous solutions under forcing conditions, specifically at 90 degrees Celsius and pH 1.0 [15]. The hydrolysis rate demonstrates greater dependence on solution acidity than temperature, with the reaction proceeding most rapidly at pH 2.0 and 90 degrees Celsius [15]. Under physiological conditions, salicin remains relatively stable, though enzymatic hydrolysis by beta-glucosidases can occur [7].

The phenolic hydroxyl group in the salicyl alcohol moiety can undergo typical phenolic reactions, including oxidation and electrophilic substitution reactions. However, the electron-withdrawing effect of the glucosyl substituent moderates the reactivity compared to free salicyl alcohol. The multiple hydroxyl groups in the glucose portion can participate in hydrogen bonding and complexation reactions with metal ions and other Lewis acids.

Oxidative stability studies indicate that salicin requires protection from strong oxidizing agents [8]. The compound shows stability when stored under appropriate conditions but can degrade when exposed to light, particularly ultraviolet radiation, necessitating storage in dark containers [8].

Spectroscopic Characteristics

UV-Visible Absorption Spectra

Salicin exhibits characteristic ultraviolet absorption with primary maxima at 214 and 269 nanometers [12] [16]. The absorption at 214 nanometers shows an extinction coefficient of 1000, indicating strong electronic transitions in this region [16]. Additional absorption bands appear at 272 and 311 nanometers, with the latter band becoming visible only at concentrations exceeding 0.2 millimolar [17].

The ultraviolet absorption characteristics arise from π → π* transitions in the disubstituted benzene ring system [17]. The absorption at 272 nanometers is attributed to the local excitation of phenyl rings, while the longer wavelength band at 311 nanometers reflects the extended conjugation system modified by the glycosyl substitution [17]. These spectral features provide excellent analytical handles for quantitative determination and structural confirmation.

The UV-visible spectrum of salicin shows similarities to other phenolic glycosides but maintains distinctive features that allow for specific identification. The dual absorption maxima pattern is characteristic of ortho-substituted phenolic compounds and serves as a diagnostic tool for structural elucidation.

Infrared Spectroscopic Analysis

Infrared spectroscopy of salicin reveals characteristic absorption bands associated with the various functional groups present in the molecule. Strong, broad absorption in the 3200-3600 wavenumber region corresponds to O-H stretching vibrations from the multiple hydroxyl groups in both the glucose and phenolic moieties. The aromatic C-H stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic C-H stretches from the glucose ring and hydroxymethyl groups contribute absorptions in the 2800-3000 wavenumber range.

The C-O stretching vibrations characteristic of ether linkages appear in multiple regions, with the glycosidic C-O stretch typically observed around 1000-1100 wavenumbers. Aromatic C=C stretching vibrations contribute bands in the 1400-1600 wavenumber region, while C-O stretching from the phenolic group appears around 1200-1300 wavenumbers.

The infrared spectrum serves as a fingerprint for compound identification and can detect impurities or degradation products. The relative intensities and exact positions of key bands provide information about hydrogen bonding patterns and conformational preferences in the solid state.

Nuclear Magnetic Resonance Properties

Nuclear magnetic resonance spectroscopy provides detailed structural information about salicin, with both proton and carbon-13 spectra available in various databases [1]. The 1H NMR spectrum exhibits characteristic patterns for both the aromatic protons of the salicyl alcohol moiety and the sugar protons of the glucose unit. The aromatic region typically shows multipets corresponding to the four aromatic protons, while the sugar region displays the complex multipicity patterns characteristic of glucose derivatives.

The anomeric proton of the glucose unit appears as a distinctive doublet in the 4.5-5.5 ppm region, with the coupling constant providing information about the beta-configuration of the glycosidic linkage. The hydroxymethyl groups contribute characteristic patterns in both the proton and carbon spectra, appearing as multipets in the 3.5-4.0 ppm region for protons and around 60-65 ppm for carbons.

Carbon-13 NMR spectroscopy reveals distinct signals for all carbon atoms in the molecule, with the aromatic carbons appearing in the 110-160 ppm region and the sugar carbons distributed throughout the 60-105 ppm range. The anomeric carbon typically resonates around 100-105 ppm, providing confirmation of the glycosidic linkage.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of salicin reveals characteristic fragmentation patterns that provide structural information and aid in compound identification. Under electron ionization conditions, the molecular ion peak appears at m/z 286, corresponding to the molecular weight [1]. The base peak occurs at m/z 147, representing a major fragmentation pathway [1].

Gas chromatography-mass spectrometry analysis shows major fragment ions at m/z 147 (100% relative intensity), 103 (64%), and 129 (57%) [1]. These fragmentation patterns reflect the preferential cleavage of the glycosidic bond, with subsequent rearrangements and eliminations from both the sugar and phenolic portions of the molecule.

Liquid chromatography-mass spectrometry provides complementary fragmentation information, with base peaks at m/z 288 (corresponding to [M+H]+), 107 (80%), and 106 (68%) [1]. Tandem mass spectrometry (MS-MS) experiments reveal characteristic daughter ions at m/z 123, 121, 285, and 87 [1].

Collision cross section measurements provide additional structural information, with values of 158.92 Ų for [M+H]+, 162.78 Ų for [M+Na]+, 163.62 Ų for [M+K]+, and 153.37 Ų for [M+H-H2O]+ ions [1]. These measurements reflect the three-dimensional shape and size of the molecule in the gas phase.

X-ray Crystallographic Structure

While specific crystallographic data for salicin itself are limited in the available literature, the compound crystallizes in the orthorhombic crystal system as established through various physical characterization studies [7]. Orthorhombic crystals are characterized by three mutually orthogonal axes of unequal length, where a ≠ b ≠ c, but α = β = γ = 90° [18] [19].

The crystallographic structure of salicin would be expected to show extensive hydrogen bonding networks typical of polyhydroxy compounds. The multiple hydroxyl groups present in both the glucose moiety and the phenolic portion provide numerous opportunities for intermolecular hydrogen bonding, which stabilizes the crystal lattice and contributes to the observed physical properties such as melting point and density.

Related crystallographic studies of phenolic glycosides and salicyl alcohol derivatives provide insights into the likely packing arrangements in salicin crystals. The beta-D-glucopyranose unit typically adopts the chair conformation, while the phenolic ring system remains planar [4]. The glycosidic linkage connecting these moieties introduces conformational flexibility that influences crystal packing efficiency.

The stereochemical configuration of salicin, with its (2R,3S,4S,5R,6S) arrangement, dictates specific spatial relationships between functional groups that influence intermolecular interactions in the crystalline state [4]. Understanding these structural relationships is crucial for predicting physical properties and designing crystallization processes for pharmaceutical applications.

Salix Species (Willow) Taxonomy and Distribution

The genus Salix comprises approximately 450 species of woody plants distributed across temperate and arctic regions of the Northern Hemisphere [1]. These species represent the primary botanical source of salicin, with remarkable interspecific variation in salicin content ranging from 0.04% to 12.6% dry weight [2]. Among the documented species, Salix acutifolia exhibits the highest salicin concentrations, reaching up to 57.6 mg/g dry weight (5.76% dry weight), followed by Salix rorida at 48.3 mg/g dry weight and Salix rosmarinifolia at 45.0 mg/g dry weight [3].

The taxonomic complexity within Salix is attributed to individual and phenotypic variation, dioecy, hybridization, introgression, and allopolyploidy [1]. Species commonly recognized for medicinal applications, including Salix alba, Salix purpurea, Salix fragilis, and Salix daphnoides, demonstrate moderate salicin concentrations ranging from 0.84% to 2.47% dry weight [4] [3]. Notably, the European Medicines Agency documented species such as Salix daphnoides contain more than 4% total salicin content in bark tissues [4].

The distribution patterns of high-salicin producing species reveal geographic clustering, with northern European and North American species generally exhibiting higher salicin concentrations than their southern counterparts [2] [3]. Salix species demonstrate considerable clonal variation, with studies documenting up to 100-fold differences in salicin content between individual genotypes within the same species [3].

Populus Species as Secondary Sources

Populus species within the Salicaceae family serve as secondary sources of salicin, though their salicin content is generally lower and more variable compared to Salix species [5] [6]. Black cottonwood (Populus trichocarpa) has been extensively studied and confirmed to contain salicin alongside its sulfated derivative salicin-7-sulfate [5] [6]. The presence of salicin in Populus species varies significantly among taxa, with Populus nigra notably lacking detectable salicin concentrations [6].

Populus alba (silver poplar), Populus simonii (Simon's poplar), and Populus tremuloides (trembling aspen) all demonstrate salicin accumulation, with the compound being consistently detected across 50 trembling aspen genotypes examined [6]. The sulfated salicinoid salicin-7-sulfate occurs broadly within Populus species, suggesting specialized metabolic pathways for salicin modification unique to this genus [5].

The evolutionary relationship between Populus and Salix is reflected in their shared capacity for salicin production, though Populus species typically emphasize salicin derivatives rather than the parent compound itself [5] [6]. This metabolic divergence indicates adaptive specialization within the Salicaceae family for distinct ecological functions.

Other Plant Taxa Containing Salicin

Salicin occurrence extends beyond the Salicaceae family to include members of the Flacourtiaceae, specifically Idesia polycarpa [6] [7]. The presence of salicin-7-sulfate in Idesia polycarpa suggests that salicin biosynthetic pathways evolved early in the evolutionary history of the Salicaceae or emerged in a common ancestor shared with Flacourtiaceae [6]. This phylogenetic distribution supports the hypothesis that salicin production represents an ancestral trait within these plant lineages.

Additional reports document salicin presence in Gardenia jasminoides and Itoa orientalis, expanding the taxonomic scope beyond traditional Salicaceae sources [8]. These occurrences, however, typically involve lower concentrations and may represent convergent evolution of salicin biosynthetic pathways rather than shared ancestry.

The broader taxonomic distribution of salicin indicates that this phenolic glycoside serves fundamental ecological functions that have been independently selected across diverse plant lineages [9]. The compound's occurrence in both temperate woody species and tropical herbaceous plants suggests adaptive advantages that transcend specific ecological niches.

Tissue-Specific Localization in Plant Organs

Salicin demonstrates distinct tissue-specific accumulation patterns within plant organs, with concentrations varying dramatically between different anatomical structures [4] [5] [6]. Bark tissues consistently exhibit the highest salicin concentrations, ranging from 1.0% to 12.6% dry weight, serving as the primary storage site for this defensive compound [4] [10]. This preferential accumulation in bark tissues reflects the defensive function of salicin against herbivores and pathogens that typically attack external plant surfaces.

Leaf tissues represent the second most significant salicin reservoir, with concentrations ranging from 0.5% to 5.8% dry weight [3] [6]. In Populus trichocarpa, salicin and its sulfated derivatives show highest accumulation in leaf blades, followed by petioles and stems [6]. This distribution pattern correlates with photosynthetic activity and metabolic demand, as leaves serve as both synthesis sites and defensive barriers against foliar herbivores.

Stem tissues demonstrate moderate salicin concentrations, typically ranging from 0.1% to 5.8% dry weight [3]. The vascular tissues within stems function primarily in salicin transport rather than storage, facilitating systemic distribution of the compound throughout the plant [11]. Young twigs contain salicin concentrations intermediate between bark and wood tissues, reflecting their dual function in growth and defense [4].

Root tissues exhibit the lowest salicin concentrations, typically ranging from 0.01% to 0.5% dry weight [6]. This limited accumulation in below-ground organs reflects the reduced herbivore pressure in soil environments and the metabolic cost of transporting salicin to distant tissues. However, root-stored salicin may serve as a metabolic reservoir during periods of increased defensive demand.

Wood tissues consistently show minimal salicin content, ranging from 0.01% to 0.2% dry weight [12]. This distribution reflects the primary structural function of wood and the metabolic compartmentalization that concentrates defensive compounds in more vulnerable tissues.

Quantitative Variation Across Species and Environmental Conditions

Salicin content exhibits remarkable quantitative variation across species and environmental conditions, with genetic factors accounting for the largest proportion of observed variance [2] [3]. Interspecific variation spans nearly three orders of magnitude, from undetectable levels in certain Populus nigra populations to maximum concentrations exceeding 57 mg/g dry weight in Salix acutifolia [3] [6].

Environmental factors significantly modulate salicin accumulation patterns, with seasonal variation representing the most consistent environmental influence [4] [2] [13]. Autumn harvest consistently yields the highest salicin concentrations, with levels typically 25% to 300% higher than spring collections [2] [13]. This seasonal pattern reflects the plant's preparation for winter dormancy and increased allocation to defensive compounds during periods of reduced growth.

Temperature represents a critical environmental determinant of salicin content, with lower temperatures generally promoting increased accumulation [13] [14]. Studies across multiple willow species demonstrate that salicin concentrations increase significantly with decreasing ambient temperatures, suggesting that cold stress triggers enhanced salicin biosynthesis [13]. This temperature response may reflect both direct metabolic effects and indirect influences through altered herbivore pressure.

Plant age substantially influences salicin accumulation, with two-year-old plants demonstrating approximately 25% higher salicin content compared to one-year-old specimens [2]. This age-related increase reflects the maturation of biosynthetic pathways and the accumulation of defensive compounds as plants invest in long-term survival strategies.

Soil nutrient availability modulates salicin production, with zinc and molybdenum supplementation enhancing salicin content by 2-4 fold [15]. These trace elements likely function as cofactors in salicin biosynthetic enzymes, supporting the metabolic machinery required for phenolic glycoside production [15].

Moisture stress influences salicin accumulation in a dose-dependent manner, with moderate drought stress increasing salicin content while severe water limitation reduces overall plant metabolism [16] [17]. This biphasic response reflects the balance between stress-induced defensive investment and metabolic constraints under extreme conditions [17].

Ecological Functions in Plants

Anti-Herbivore Defense Mechanisms

Salicin functions as a primary anti-herbivore defense compound through multiple complementary mechanisms that reduce plant palatability and nutritional value for potential consumers [18] [19] [20]. The compound acts as a feeding deterrent, with concentrations as low as 0.05% dry weight significantly reducing herbivore consumption rates across multiple insect species [18]. This deterrent effect operates through both gustatory mechanisms, where salicin creates an unpalatable bitter taste, and post-ingestive effects that reduce digestive efficiency.

The defensive effectiveness of salicin demonstrates a positive correlation with concentration, creating a steep dose-response relationship between salicin content and herbivore deterrence [18]. Field studies with Salix orestera revealed that leaf damage due to herbivory ranged from 0% to 20% of leaf area and showed a strong negative linear relationship with salicin content [18]. Plants containing higher salicin concentrations consistently experienced reduced herbivore pressure, validating the defensive function of this compound under natural conditions.

Interestingly, some specialist herbivores have evolved mechanisms to exploit salicin for their own defensive purposes, representing a notable exception to the general anti-herbivore function [18] [20]. Chrysomela leaf beetle larvae sequester plant-derived salicin and enzymatically convert it to salicylaldehyde through the action of specialized salicyl alcohol oxidases [20]. This converted compound then serves as an effective defensive secretion against generalist predators, demonstrating how plant defensive compounds can be co-opted by adapted herbivores.

The metabolic cost of salicin production appears minimal relative to its defensive benefits, supporting its widespread occurrence across Salicaceae species [21]. Studies with Chrysomela confluens demonstrated that continuous salicin metabolism and secretion production imposed no measurable costs on larval development rates, final adult mass, or leaf consumption rates [21]. This "no-cost" defense mechanism helps explain the evolutionary persistence and elaboration of salicin-based defensive systems.

Salicin-based defenses demonstrate tissue-specific effectiveness, with bark and leaf concentrations providing optimal protection for the most vulnerable plant organs [19]. The preferential accumulation in outer tissues creates a defensive barrier that herbivores encounter before accessing nutritionally valuable internal tissues, maximizing defensive efficiency while minimizing metabolic investment.

Response to Environmental Stressors

Salicin functions as a critical component of plant stress response systems, providing protection against diverse abiotic stressors including drought, salinity, temperature extremes, and oxidative stress [22] [16] [23]. Under environmental stress conditions, plants increase endogenous salicin production as part of a coordinated defensive response that enhances cellular protection and maintains physiological homeostasis [14] [16].

Drought stress triggers significant increases in salicin accumulation, with moderate water limitation enhancing salicin content by 2-4 fold compared to well-watered controls [16] [17]. This stress-induced salicin production contributes to osmotic adjustment and cellular protection through multiple mechanisms including antioxidant activity, membrane stabilization, and enhanced stress protein expression [16] [24]. The compound functions both directly as a reactive oxygen species scavenger and indirectly through activation of cellular antioxidant systems [24].

Salinity stress similarly stimulates salicin biosynthesis, with salt-treated plants demonstrating enhanced salicin content alongside improved stress tolerance [16] [17]. Exogenous salicin application reduces the negative effects of salt stress by maintaining membrane integrity, preserving photosynthetic function, and enhancing mineral nutrient uptake [17]. These protective effects operate through salicin-mediated regulation of ion transport systems and antioxidant enzyme activities.

Temperature stress, particularly cold exposure, represents one of the strongest environmental triggers for salicin accumulation [13] [14]. Low-temperature-induced salicin production contributes to freezing tolerance through cryoprotective mechanisms and enhanced cellular membrane stability [14]. The seasonal pattern of peak salicin content during autumn and winter reflects this temperature-responsive accumulation pattern [13].

Pathogen pressure constitutes another significant environmental stressor that triggers salicin production increases of 5-10 fold [22] [16]. Salicin functions within the broader salicylic acid signaling pathway that coordinates plant immune responses, contributing to both local and systemic acquired resistance [25] [22]. The compound enhances expression of pathogenesis-related proteins and activates defensive enzyme systems that provide broad-spectrum pathogen resistance.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 26 of 80 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 54 of 80 companies with hazard statement code(s):;

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Kong CS, Kim KH, Choi JS, Kim JE, Park C, Jeong JW. Salicin, an extract from white willow bark, inhibits angiogenesis by blocking the ROS-ERK pathways. Phytother Res. 2014 Aug;28(8):1246-51. doi: 10.1002/ptr.5126. Epub 2014 Feb 17. PubMed PMID: 24535656.

3: Wölfle U, Haarhaus B, Kersten A, Fiebich B, Hug MJ, Schempp CM. Salicin from Willow Bark can Modulate Neurite Outgrowth in Human Neuroblastoma SH-SY5Y Cells. Phytother Res. 2015 Oct;29(10):1494-500. doi: 10.1002/ptr.5400. Epub 2015 Jun 19. PubMed PMID: 26096905.

4: Verma N, Verma R, Kumari R, Ranjha R, Paul J. Effect of salicin on gut inflammation and on selected groups of gut microbiota in dextran sodium sulfate induced mouse model of colitis. Inflamm Res. 2014 Feb;63(2):161-9. doi: 10.1007/s00011-013-0685-1. Epub 2013 Nov 17. PubMed PMID: 24240229.

5: Rudeekulthamrong P, Kaulpiboon J. Application of amylomaltase for the synthesis of salicin-α-glucosides as efficient anticoagulant and anti-inflammatory agents. Carbohydr Res. 2016 Sep 2;432:55-61. doi: 10.1016/j.carres.2016.06.011. Epub 2016 Jun 29. PubMed PMID: 27394039.

6: Kim CS, Subedi L, Park KJ, Kim SY, Choi SU, Kim KH, Lee KR. Salicin derivatives from Salix glandulosa and their biological activities. Fitoterapia. 2015 Oct;106:147-52. doi: 10.1016/j.fitote.2015.08.013. Epub 2015 Sep 4. PubMed PMID: 26344424.

7: Wei W, Rena K, Yang XW. New salicin derivatives from the leaves of Populus euphratica. J Asian Nat Prod Res. 2015 May;17(5):491-6. doi: 10.1080/10286020.2015.1028920. Epub 2015 Apr 23. PubMed PMID: 25903097.

8: Campbell MC, Ranciaro A, Zinshteyn D, Rawlings-Goss R, Hirbo J, Thompson S, Woldemeskel D, Froment A, Rucker JB, Omar SA, Bodo JM, Nyambo T, Belay G, Drayna D, Breslin PA, Tishkoff SA. Origin and differential selection of allelic variation at TAS2R16 associated with salicin bitter taste sensitivity in Africa. Mol Biol Evol. 2014 Feb;31(2):288-302. doi: 10.1093/molbev/mst211. Epub 2013 Oct 30. PubMed PMID: 24177185; PubMed Central PMCID: PMC3907056.

9: Karmakar M. Inducing effect of salicin for extracellular endoglucanase synthesis in Rhizopus oryzae PR7 MTCC 9642. Prikl Biokhim Mikrobiol. 2013 Jul-Aug;49(4):391-5. PubMed PMID: 24455865.

10: Stepanova EV, Belyanin ML, Filimonov VD. Synthesis of acyl derivatives of salicin, salirepin, and arbutin. Carbohydr Res. 2014 Mar 31;388:105-11. doi: 10.1016/j.carres.2014.02.014. Epub 2014 Feb 20. PubMed PMID: 24632218.

11: Chen F, Mo K, Liu Z, Yang F, Hou K, Li S, Zu Y, Yang L. Ionic liquid-based vacuum microwave-assisted extraction followed by macroporous resin enrichment for the separation of the three glycosides salicin, hyperin and rutin from Populus bark. Molecules. 2014 Jul 7;19(7):9689-711. doi: 10.3390/molecules19079689. PubMed PMID: 25004075.

12: Mahdi JG. Biosynthesis and metabolism of β-d-salicin: A novel molecule that exerts biological function in humans and plants. Biotechnol Rep (Amst). 2014 Aug 28;4:73-79. doi: 10.1016/j.btre.2014.08.005. eCollection 2014 Dec. PubMed PMID: 28626665; PubMed Central PMCID: PMC5466123.

13: Iizuka T, Tamura T, Sezutsu H, Mase K, Okada E, Asaoka K. Genetic analysis of the electrophysiological response to salicin, a bitter substance, in a polyphagous strain of the silkworm Bombyx mori. PLoS One. 2012;7(5):e37549. doi: 10.1371/journal.pone.0037549. Epub 2012 May 23. PubMed PMID: 22649537; PubMed Central PMCID: PMC3359296.

14: Doyle D. Thomas MacLagan's 1876 demonstration of the dramatic effects of salicin in rheumatic fever. J R Soc Med. 2014 Jul;107(7):287-289. Epub 2014 Jul 10. PubMed PMID: 25013096; PubMed Central PMCID: PMC4093759.

15: Gopaul R, Knaggs HE, Lephart JF, Holley KC, Gibson EM. An evaluation of the effect of a topical product containing salicin on the visible signs of human skin aging. J Cosmet Dermatol. 2010 Sep;9(3):196-201. doi: 10.1111/j.1473-2165.2010.00512.x. PubMed PMID: 20883292.

16: Mielańczyk A, Odrobińska J, Grządka S, Mielańczyk Ł, Neugebauer D. Miktoarm star copolymers from D-(-)-salicin core aggregated into dandelion-like structures as anticancer drug delivery systems: synthesis, self-assembly and drug release. Int J Pharm. 2016 Dec 30;515(1-2):515-526. doi: 10.1016/j.ijpharm.2016.10.034. Epub 2016 Oct 19. PubMed PMID: 27771487.

17: Tomassini L, Serafini M, Foddai S, Ventrone A, Nicoletti M. New acylated salicin bis-glucosides from Viburnum veitchii. Nat Prod Res. 2013;27(13):1208-12. doi: 10.1080/14786419.2012.722092. Epub 2012 Sep 6. PubMed PMID: 22950836.

18: Desai SK, Nandimath K, Mahadevan S. Diverse pathways for salicin utilization in Shigella sonnei and Escherichia coli carrying an impaired bgl operon. Arch Microbiol. 2010 Oct;192(10):821-33. doi: 10.1007/s00203-010-0610-8. Epub 2010 Aug 10. PubMed PMID: 20697693.

19: Schmitt GC, Arbo MD, Lorensi AL, Maciel ES, Krahn CL, Mariotti KC, Dallegrave E, Leal MB, Limberger RP. Toxicological effects of a mixture used in weight loss products: p-synephrine associated with ephedrine, salicin, and caffeine. Int J Toxicol. 2012 Mar;31(2):184-91. doi: 10.1177/1091581811435708. Epub 2012 Mar 9. PubMed PMID: 22408069.

20: Gopaul R, Knaggs HE, Lephart J. Salicin regulates the expression of functional 'youth gene clusters' to reflect a more youthful gene expression profile. Int J Cosmet Sci. 2011 Oct;33(5):416-20. doi: 10.1111/j.1468-2494.2011.00645.x. Epub 2011 Mar 30. PubMed PMID: 21449910.